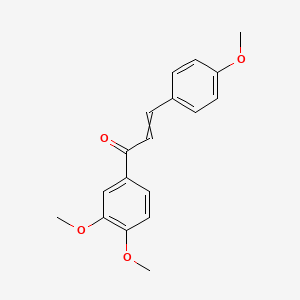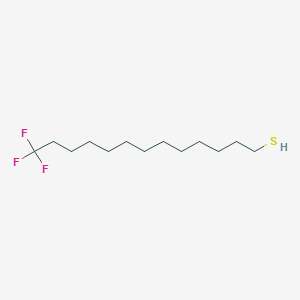
13,13,13-Trifluorotridecane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,13,13-Trifluorotridecane-1-thiol is an organosulfur compound with the molecular formula C13H25F3S It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a tridecane chain, with a thiol group (-SH) at the opposite end
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the reaction of 13,13,13-trifluorotridecane with hydrogen sulfide (H2S) in the presence of a catalyst to introduce the thiol group .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes followed by thiolation. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures to facilitate the desired transformations.
Analyse Des Réactions Chimiques
Types of Reactions: 13,13,13-Trifluorotridecane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Tridecane.
Substitution: Various substituted thiol derivatives depending on the reactants used.
Applications De Recherche Scientifique
13,13,13-Trifluorotridecane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential role in modulating biological pathways involving thiol groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific thiol-reactive properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms
Mécanisme D'action
The mechanism of action of 13,13,13-Trifluorotridecane-1-thiol involves its interaction with various molecular targets through its thiol group. Thiols are known to participate in redox reactions, acting as antioxidants or pro-oxidants depending on the context. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable tool in studying redox biology and related fields .
Comparaison Avec Des Composés Similaires
13,13,13-Trifluorotridecane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
13,13,13-Trifluorotridecane: Lacks the thiol group, making it less reactive in certain chemical reactions.
13,13,13-Trifluorotridecane-1-amine: Contains an amine group, leading to different chemical properties and reactivity.
Uniqueness: 13,13,13-Trifluorotridecane-1-thiol is unique due to the combination of a thiol group and three fluorine atoms, which imparts distinct chemical and physical properties. The presence of fluorine atoms increases the compound’s lipophilicity and stability, while the thiol group provides a reactive site for various chemical transformations .
Propriétés
Numéro CAS |
200501-45-7 |
|---|---|
Formule moléculaire |
C13H25F3S |
Poids moléculaire |
270.40 g/mol |
Nom IUPAC |
13,13,13-trifluorotridecane-1-thiol |
InChI |
InChI=1S/C13H25F3S/c14-13(15,16)11-9-7-5-3-1-2-4-6-8-10-12-17/h17H,1-12H2 |
Clé InChI |
MDTGEIZLPBDART-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCS)CCCCCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


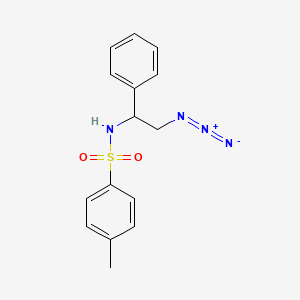
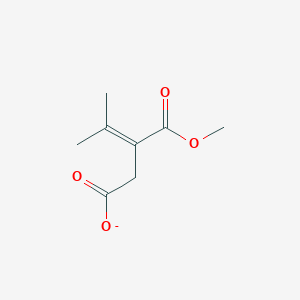
![5-Methyl-2-phenylfuro[3,2-b]pyridine](/img/structure/B12563464.png)
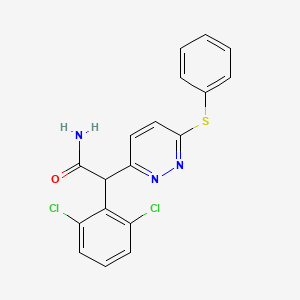
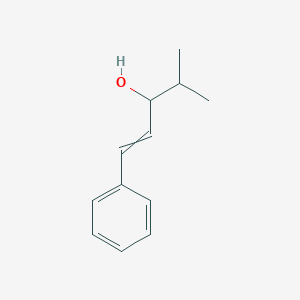
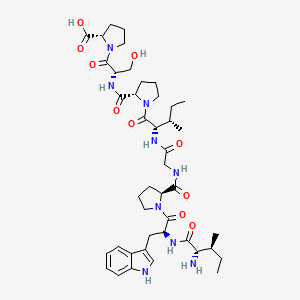
![Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate](/img/structure/B12563482.png)
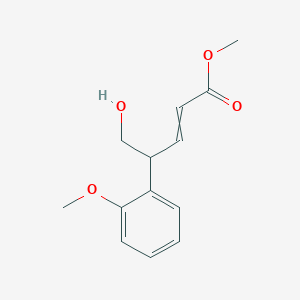
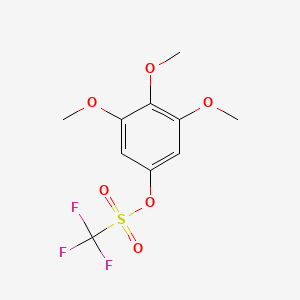
![1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12563498.png)
![Benzeneacetamide, N-(1-methyl-2-phenylethyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B12563506.png)
![Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-](/img/structure/B12563513.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide](/img/structure/B12563519.png)
